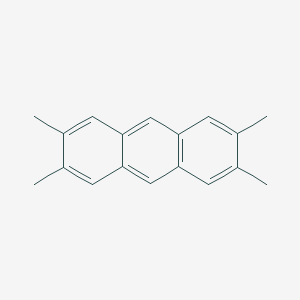

2,3,6,7-Tetramethylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6,7-tetramethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-11-5-15-9-17-7-13(3)14(4)8-18(17)10-16(15)6-12(11)2/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJWRGCEYNJFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C(=C3)C)C)C=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372701 | |

| Record name | 2,3,6,7-tetramethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15254-25-8 | |

| Record name | 2,3,6,7-tetramethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-Tetramethylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6,7-Tetramethylanthracene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2,3,6,7-tetramethylanthracene (CAS No. 15254-25-8), a symmetrically substituted polycyclic aromatic hydrocarbon. Intended for the scientific community, this document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles. The structure of this guide is designed to logically present information, beginning with fundamental physicochemical properties and progressing to practical considerations for its use in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is a derivative of anthracene, characterized by the substitution of hydrogen atoms with methyl groups at the 2, 3, 6, and 7 positions of the anthracene core. This symmetrical substitution pattern significantly influences its electronic properties and steric profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15254-25-8 | [1] |

| Molecular Formula | C₁₈H₁₈ | [1] |

| Molecular Weight | 234.34 g/mol | [2] |

| Appearance | Neat | [3] |

The symmetrical placement of electron-donating methyl groups on the anthracene core is expected to increase the electron density of the aromatic system, potentially influencing its reactivity and photophysical properties compared to unsubstituted anthracene.

Figure 1: Molecular Structure of this compound

Synthesis and Purification

The synthesis of this compound has been approached through various methodologies, with modern advancements focusing on efficiency and environmental considerations.

Efficient Preparation from o-Xylene and Dimethoxymethane

A notable high-efficiency method involves the reaction of o-xylene with dimethoxymethane using anhydrous ferric chloride as a catalyst.[4] This approach is advantageous due to its simple process, high yield, and the use of less hazardous materials compared to older methods that might employ chlorinated solvents.[4]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve dimethoxymethane in o-xylene.

-

Catalyst Addition: Add anhydrous ferric chloride to the solution.

-

Reaction: Heat and stir the mixture to facilitate the reaction.

-

Workup: After the reaction is complete, cool the mixture to room temperature. In an ice bath, add dilute sulfuric acid and xylene for reflux, followed by suction filtration to collect the crude product.

-

Purification: The crude product is dried, for example, using an infrared lamp, and then purified by Soxhlet extraction to yield this compound.[4]

Causality in Experimental Choices:

-

Catalyst: Anhydrous ferric chloride is a Lewis acid that promotes the electrophilic aromatic substitution reaction between o-xylene and the carbocation intermediate formed from dimethoxymethane.

-

Solvent and Reactant: o-Xylene serves as both a reactant and a solvent in this procedure.

-

Purification: Soxhlet extraction is a continuous extraction method that is highly efficient for separating compounds with different solubilities, ensuring a high purity of the final product.

Figure 2: Workflow for the efficient synthesis of this compound.

Classical Diels-Alder Approach

Historically, the synthesis of substituted anthracenes has often involved Diels-Alder reactions. While specific details for this compound via this route are less prevalent in recent literature, the general principle involves the [4+2] cycloaddition of a suitable diene and dienophile, followed by subsequent aromatization steps.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. While a complete set of experimental spectra for this compound is not widely published, data for related methylated anthracenes can provide valuable insights.

-

¹³C NMR Spectroscopy: A study of methylated anthracenes has provided data that can be used to predict and interpret the ¹³C NMR spectrum of this compound. The chemical shifts of the carbon atoms are influenced by the electron-donating methyl groups and their positions on the anthracene core.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. Signals for the methyl protons and the aromatic protons would be observed, with their chemical shifts and coupling patterns providing confirmation of the structure.

-

UV-Vis and Fluorescence Spectroscopy: Anthracene and its derivatives are known for their characteristic UV-Vis absorption and fluorescence properties. The extended π-conjugated system of the anthracene core is responsible for these photophysical behaviors. The methyl substituents are likely to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted anthracene.

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the electron-rich anthracene core.

Precursor for Triptycene Derivatives

The primary and most significant application of this compound is as a key precursor in the synthesis of triptycene and its derivatives.[4] Triptycenes are rigid, three-bladed, propeller-shaped molecules with unique three-dimensional structures. These structures impart interesting properties to materials, making them valuable in fields such as:

-

Advanced Polymer Materials: Incorporation of triptycene units into polymer backbones can enhance thermal stability, solubility, and mechanical properties.

-

Molecular Machines: The rigid framework of triptycenes makes them attractive building blocks for the design and construction of molecular-scale machines.

The synthesis of triptycenes from this compound typically involves a Diels-Alder reaction with a suitable dienophile, such as benzyne, followed by aromatization.

Figure 3: General scheme for the synthesis of triptycene derivatives from this compound.

Other Potential Applications

As a homologue of anthracene, this compound can be used in the synthesis of other acenes, naphthalenes, and 9H-fluorenes.[3] Its unique electronic and photophysical properties may also lend it to applications in organic electronics and materials science, although these are less explored compared to its role as a triptycene precursor.

Safety and Handling

As a polycyclic aromatic hydrocarbon (PAH), this compound should be handled with appropriate safety precautions.

GHS Classification:

-

Hazard Statement: H413 - May cause long lasting harmful effects to aquatic life.[1]

-

Precautionary Statements: P273 - Avoid release to the environment. P501 - Dispose of contents/container in accordance with local regulations.[1]

General Handling Guidelines for PAHs:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the general guidelines for handling PAHs should be strictly followed.

Conclusion

This compound is a molecule of significant interest, primarily due to its role as a precursor to complex and functional triptycene-based materials. Its symmetrical structure and the electronic influence of its methyl substituents make it a valuable compound for both synthetic and materials science research. This guide has provided a comprehensive overview of its known properties, synthesis, and applications, while also highlighting areas where further experimental investigation is warranted. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its responsible and effective use in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]1]

-

Efficient preparation method of this compound and application of efficient preparation method in preparation of triptycene and derivatives thereof. (2019). Google Patents. Retrieved from 4]

Sources

An In-depth Technical Guide to the Molecular Structure and Symmetry of 2,3,6,7-Tetramethylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6,7-Tetramethylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core symmetrically substituted with four methyl groups. This specific substitution pattern confers a high degree of symmetry to the molecule, influencing its physicochemical properties, including crystallinity, thermal stability, and electronic characteristics. The electron-donating nature of the methyl groups modulates the electronic properties of the anthracene nucleus, making it a subject of interest in materials science and organic synthesis.[1]

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of this compound, offering insights into its synthesis, spectroscopic signature, and potential applications.

Molecular Structure

The fundamental structure of this compound consists of three linearly fused benzene rings, forming the anthracene framework. The key feature of this molecule is the symmetrical placement of four methyl groups at the 2, 3, 6, and 7 positions.

Caption: Molecular Structure of this compound.

Molecular Symmetry

The symmetrical substitution of this compound results in a high degree of molecular symmetry. Based on its planar structure and the arrangement of the methyl groups, the molecule can be assigned to the D2h point group .

The symmetry elements of the D2h point group present in this compound are:

-

E : The identity element.

-

Three C2 axes :

-

One C2 axis passing through the center of the C9-C10 and C9a-C10a bonds.

-

A second C2 axis lying in the plane of the molecule and bisecting the C2-C3 and C6-C7 bonds.

-

A third C2 axis perpendicular to the plane of the molecule and passing through the center of inversion.

-

-

i : A center of inversion at the geometric center of the molecule.

-

Three σ mirror planes :

-

One σh plane that is coincident with the molecular plane.

-

Two σv planes that are perpendicular to the molecular plane and contain the C2 axes.

-

Caption: Symmetry Elements of this compound.

Synthesis

Several synthetic routes to this compound have been reported, with the first synthesis attributed to Morgan and Coulson in 1931.[4][5] A common and efficient method involves the reaction of o-xylene with a methylene source, such as dimethoxymethane, in the presence of a Lewis acid catalyst like anhydrous ferric chloride.[6]

Representative Synthetic Protocol:

An efficient preparation method for this compound is as follows:[6]

-

Reaction Setup : Dissolve dimethoxymethane in o-xylene in a suitable reaction vessel.

-

Catalyst Addition : Add anhydrous ferric chloride as a catalyst to the solution.

-

Reaction Conditions : Heat the mixture with continuous stirring to facilitate the reaction.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Subsequently, add dilute sulfuric acid and xylene in an ice bath for reflux.

-

Isolation and Purification : Perform suction filtration to collect the crude product. The product is then dried, for example, using an infrared lamp, and further purified by Soxhlet extraction to yield pure this compound.

This method offers the advantages of a simple preparation process, high yield, and high purity.[6]

Spectroscopic Properties

The spectroscopic properties of this compound are characteristic of a substituted aromatic hydrocarbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed 1H and 13C NMR spectra for this compound were not found in the surveyed literature, the expected chemical shifts can be inferred from its symmetrical structure and comparison with related anthracene derivatives.

-

1H NMR : Due to the molecule's symmetry, only a few distinct signals are expected. The aromatic protons at the 1, 4, 5, and 8 positions should give one signal, the protons at the 9 and 10 positions another, and the methyl protons a sharp singlet.

-

13C NMR : Similarly, the 13C NMR spectrum would show a reduced number of signals corresponding to the symmetrically equivalent carbon atoms.

UV-Vis and Infrared (IR) Spectroscopy

-

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is expected to be similar to that of anthracene, with characteristic absorption bands corresponding to π-π* transitions. The presence of methyl groups, which are weak auxochromes, may cause a slight bathochromic (red) shift of these bands. For comparison, the UV-Vis spectrum of 2,3,6,7-tetrabromoanthracene shows absorption bands that are bathochromically shifted by approximately 25 nm compared to anthracene.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic bands for C-H stretching in the aromatic ring (typically above 3000 cm-1) and in the methyl groups (just below 3000 cm-1). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm-1 region.

Applications

The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules, particularly triptycenes and their derivatives.[1] The rigid, three-dimensional structure of triptycenes makes them valuable building blocks in supramolecular chemistry, materials science, and the development of molecular machines.[1] The high symmetry of this compound makes it an ideal starting material for the construction of these intricate three-dimensional structures.[1]

Furthermore, as a derivative of anthracene, it holds potential for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the electronic properties of the anthracene core can be harnessed.

Conclusion

This compound is a highly symmetrical polycyclic aromatic hydrocarbon with a planar structure belonging to the D2h point group. Its synthesis is well-established, and its spectroscopic properties are in line with its molecular structure. The primary significance of this compound is its role as a key building block in the synthesis of triptycene-based materials, highlighting its importance in the ongoing development of advanced functional molecules and materials. Further experimental and computational studies would be beneficial to fully elucidate its structural and electronic properties and to explore its full potential in various applications.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]

- 6. CN109627141B - Efficient preparation method of 2,3,6, 7-tetramethylanthracene and application of efficient preparation method in preparation of triptycene and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2,3,6,7-Tetramethylanthracene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,6,7-tetramethylanthracene, a substituted polycyclic aromatic hydrocarbon (PAH). While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the fundamental principles governing its solubility in various organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility using the isothermal shake-flask method, which is widely regarded as the gold standard in the pharmaceutical and chemical industries. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical workflows necessary for understanding and quantifying the solubility of this compound and related lipophilic compounds.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that profoundly influences the behavior and utility of a chemical compound in a variety of applications, from drug delivery to materials science. For professionals in drug discovery and development, poor aqueous solubility can hinder in vitro testing, leading to unreliable and unpredictable results, and ultimately impeding the progress of promising drug candidates.[1][2] Understanding the solubility of a compound like this compound in organic solvents is crucial for its synthesis, purification, formulation, and in the preparation of stock solutions for various assays.

This compound (C₁₈H₁₈, Molar Mass: 234.33 g/mol ) is a polycyclic aromatic hydrocarbon characterized by its nonpolar and lipophilic nature.[3][4] Its structure, consisting of a fused three-ring anthracene core with four methyl group substituents, dictates its solubility behavior, which is governed by the principle of "like dissolves like."

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For a nonpolar compound like this compound, its solubility in an organic solvent is primarily influenced by the following factors:

-

Solute-Solvent Interactions: The van der Waals forces between the nonpolar this compound molecules and the nonpolar solvent molecules are the primary driving force for dissolution.[5]

-

Solvent Polarity: Nonpolar solvents, such as hexane, cyclohexane, and toluene, are expected to be effective in dissolving this compound. Polar solvents, on the other hand, will be poor solvents for this compound due to the unfavorable interactions between the nonpolar solute and polar solvent molecules.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Molecular Structure: The presence of the four methyl groups on the anthracene core of this compound slightly increases its molecular weight and may influence its crystal lattice energy compared to unsubstituted anthracene. However, it is not expected to significantly alter its overall nonpolar character.

Based on these principles, we can predict the relative solubility of this compound in a range of common organic solvents, as illustrated in the diagram below.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Expected Solubility Data (Hypothetical)

| Solvent | Solvent Polarity Index | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |

| n-Hexane | 0.1 | > 10 | > 0.043 |

| Toluene | 2.4 | > 20 | > 0.085 |

| Dichloromethane | 3.1 | > 15 | > 0.064 |

| Ethyl Acetate | 4.4 | 1 - 5 | 0.004 - 0.021 |

| Acetone | 5.1 | 0.5 - 2 | 0.002 - 0.009 |

| Acetonitrile | 5.8 | < 0.1 | < 0.0004 |

| Methanol | 5.1 | < 0.05 | < 0.0002 |

Safety and Handling Considerations

This compound, as a polycyclic aromatic hydrocarbon, should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The organic solvents used in this procedure are flammable and may have their own specific hazards; consult their respective SDSs for proper handling and disposal procedures.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific published data is scarce, the theoretical principles and the detailed experimental protocol presented herein empower researchers to generate reliable and accurate solubility data. The isothermal shake-flask method, coupled with UV-Vis spectroscopy, offers a robust and validated approach for this purpose. A thorough understanding of the solubility of this compound is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- IUPAC. (1995). IUPAC Solubility Data Series, Vol. 58: Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents. Oxford University Press.

- Manousi, N., & Zachariadis, G. A. (2020). Recent advances in the extraction of polycyclic aromatic hydrocarbons from environmental samples. Molecules, 25(18), 4236.

- Avdeef, A. (2012).

- Roy, L. E., Hernández, C. E., & Acree Jr, W. E. (2003). Solubility of Anthracene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory.

- Zhao, X., Wang, L., Liu, S., Luo, X., Zhang, M., Fu, F., ... & Yan, T. (2022). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega, 7(2), 252-263.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Rana, M. S., & Rahman, M. M. (2022). Method validation for quantification of anthracene and pyrene by UV–Vis spectroscopy: experimental and theoretical study. Environmental Monitoring and Assessment, 194(12), 1-15.

-

LibreTexts Chemistry. (2022). UV-Visible Spectroscopy. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). Anthracene UV-Vis Spectrum Analysis. Retrieved from [Link]

Sources

- 1. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. This compound | C18H18 | CID 2748018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,6,7-Tetramethyl Anthracene | CymitQuimica [cymitquimica.com]

- 5. pjoes.com [pjoes.com]

The Genesis of a Symmetrical Anthracene: A Technical Guide to the Discovery and First Synthesis of 2,3,6,7-Tetramethylanthracene

Abstract

This technical guide provides a comprehensive overview of the seminal discovery and first successful synthesis of 2,3,6,7-tetramethylanthracene. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the historical context of this unique polycyclic aromatic hydrocarbon (PAH) and meticulously details the pioneering synthetic methodology developed by Morgan and Coulson in 1931. The guide offers a detailed experimental protocol, an in-depth analysis of the reaction mechanism, and discusses the scientific rationale behind the chosen synthetic strategy. Visual aids in the form of reaction pathway diagrams are provided to enhance understanding.

Introduction: The Allure of Substituted Anthracenes

Anthracene, a fundamental polycyclic aromatic hydrocarbon, has long captured the attention of chemists due to its unique electronic properties and its role as a scaffold for more complex organic molecules. The strategic placement of substituents on the anthracene core can dramatically alter its physical and chemical characteristics, leading to a diverse range of applications, from molecular electronics to pharmaceutical intermediates. Among the vast family of substituted anthracenes, this compound stands out for its high degree of symmetry. This symmetrical substitution pattern imparts specific properties to the molecule, influencing its crystallinity, electronic behavior, and reactivity. This guide focuses on the historical first synthesis of this intriguing molecule, a landmark achievement in the field of synthetic organic chemistry.

The Pioneering Discovery: Morgan and Coulson's 1931 Contribution

The first documented report of this compound appeared in a 1931 publication in the Journal of the Chemical Society by G. T. Morgan and E. A. Coulson.[1] Their work was part of a broader investigation into the synthesis of anthracene homologues.[1] At the time, synthetic methodologies for selectively functionalizing the outer rings of anthracene were not as advanced as they are today, making their achievement particularly noteworthy. Their approach provided the first viable route to this specific, highly symmetrical isomer.

The First Synthesis: A Detailed Examination

Morgan and Coulson's inaugural synthesis of this compound was a two-stage process involving the formation of a dihydro intermediate followed by dehydrogenation. This approach, rooted in the principles of electrophilic aromatic substitution, demonstrated a clever use of readily available starting materials.

Causality Behind Experimental Choices

The selection of reactants and conditions by Morgan and Coulson was guided by the established chemical principles of the era.

-

Starting Material: o-Xylene was chosen as the aromatic precursor. Its two methyl groups are activating and direct incoming electrophiles to the ortho and para positions. The desired 2,3,6,7-tetramethyl substitution pattern on the final anthracene product necessitates the specific connectivity that can be achieved by coupling two molecules of o-xylene.

-

Carbon Source: Trioxymethylene, a stable polymer of formaldehyde, served as the source for the methylene bridges required to link the two o-xylene units. In the presence of a strong acid, trioxymethylene depolymerizes to generate formaldehyde, the reactive electrophilic species.

-

Catalyst and Solvent: A solution of concentrated sulfuric acid in glacial acetic acid was employed as the reaction medium. The acetic acid served as a solvent, while the sulfuric acid acted as a powerful catalyst. Its role was to protonate formaldehyde, generating a highly reactive electrophile to initiate the attack on the electron-rich o-xylene rings.

-

Two-Step Strategy: The initial reaction was designed to produce the 9,10-dihydroanthracene derivative. This is a common strategy in the synthesis of substituted anthracenes as the dihydro intermediate is often more readily accessible. The subsequent dehydrogenation step then yields the fully aromatic system.

Experimental Protocol: The Morgan and Coulson Method

The following is a detailed, step-by-step protocol for the first synthesis of this compound, as described by Morgan and Coulson.[1]

Part A: Synthesis of 9,10-Dihydro-2,3,6,7-tetramethylanthracene

-

Reaction Setup: A solution of o-xylene (2 molecular proportions) and trioxymethylene (1 molecular proportion) in glacial acetic acid is prepared in a reaction vessel equipped for heating and stirring.

-

Catalyst Addition: Concentrated sulfuric acid is cautiously added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to a gentle boil for a short duration.

-

Work-up and Isolation: Upon cooling, the crude product precipitates from the solution. The solid is collected by filtration, washed with acetic acid, and then with water to remove any residual acid. The product is then recrystallized from a suitable solvent, such as benzene or alcohol, to yield colorless, crystalline 9,10-dihydro-2,3,6,7-tetramethylanthracene.

Part B: Dehydrogenation to this compound

-

Dehydrogenation Agent: The purified 9,10-dihydro-2,3,6,7-tetramethylanthracene is mixed with a dehydrogenating agent. While Morgan and Coulson's paper should be consulted for the specific agent, common methods of that era included heating with sulfur or selenium, or catalytic dehydrogenation over a metal catalyst.

-

Reaction Conditions: The mixture is heated to a high temperature to effect the removal of two hydrogen atoms and form the aromatic anthracene core.

-

Purification: The resulting this compound is purified by recrystallization, typically from benzene or a similar aromatic solvent, to yield the final product as crystalline plates.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 9,10-Dihydro-2,3,6,7-tetramethylanthracene | C₁₈H₂₀ | 236.35 | 186 | Colorless crystals |

| This compound | C₁₈H₁₈ | 234.33 | 298-299 | Colorless, lustrous plates |

Reaction Mechanism: A Stepwise Analysis

The formation of this compound via the Morgan and Coulson synthesis proceeds through a fascinating cascade of electrophilic aromatic substitution and cyclization reactions.

Step 1: Generation of the Electrophile Concentrated sulfuric acid protonates trioxymethylene, leading to its depolymerization and the formation of the highly electrophilic protonated formaldehyde.

Step 2: First Electrophilic Aromatic Substitution The protonated formaldehyde is attacked by the electron-rich ring of o-xylene to form a benzyl alcohol intermediate after deprotonation.

Step 3: Formation of a Diarylmethylene Intermediate The benzyl alcohol is protonated by sulfuric acid, followed by the loss of a water molecule to generate a benzylic carbocation. This carbocation is then attacked by a second molecule of o-xylene. Subsequent deprotonation yields a diarylmethane derivative.

Step 4: Intramolecular Cyclization The diarylmethane, in the presence of a proton source and an oxidizing agent (or through a second formaldehyde-mediated step), undergoes an intramolecular electrophilic attack to form the central six-membered ring of the dihydroanthracene core.

Step 5: Dehydrogenation The final step involves the removal of two hydrogen atoms from the 9 and 10 positions of the dihydroanthracene intermediate to yield the fully aromatic this compound.

Visualizing the Synthesis: Reaction Pathway

The following diagram illustrates the synthetic pathway for the first synthesis of this compound.

Caption: Synthetic pathway for this compound.

Conclusion

The 1931 synthesis of this compound by Morgan and Coulson stands as a significant achievement in the field of polycyclic aromatic hydrocarbon chemistry. Their work not only provided the first access to this highly symmetrical molecule but also demonstrated the utility of acid-catalyzed condensation reactions for the construction of complex aromatic systems. This foundational synthesis paved the way for further exploration of substituted anthracenes and their potential applications. Modern synthetic methods may offer higher yields and milder conditions, but the elegance and ingenuity of the original Morgan and Coulson route remain a testament to the enduring power of fundamental organic chemistry principles.

References

-

Morgan, G. T., & Coulson, E. A. (1931). CCCXVIII.—Synthesis of anthracene homologues. Part III. 2 : 3 : 6 : 7-Tetramethylanthracene. Journal of the Chemical Society (Resumed), 2323-2327. [Link]

Sources

The Electron-Donating Effects of Methyl Groups in Tetramethylanthracene: A Mechanistic and Experimental Analysis

An In-depth Technical Guide

Abstract

The strategic functionalization of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of modern materials science and medicinal chemistry. Anthracene, a prototypical PAH, serves as a versatile scaffold whose electronic properties can be precisely tuned through substitution. This technical guide provides an in-depth examination of the electron-donating effects conferred by methyl groups, focusing on tetramethylanthracene as a model system. We dissect the fundamental electronic principles—hyperconjugation and the inductive effect—that govern this behavior. This guide synthesizes theoretical insights with practical, field-proven methodologies, offering detailed protocols for the synthesis, spectroscopic analysis, and electrochemical characterization of methyl-substituted anthracenes. Furthermore, we explore the application of computational tools, specifically Density Functional Theory (DFT), to model and predict these electronic effects. The objective is to provide researchers with a comprehensive framework for understanding and harnessing the electron-rich nature of methylated anthracenes in the design of novel organic electronics, fluorescent probes, and therapeutic agents.

Introduction: The Anthracene Core and the Influence of Alkyl Substitution

Anthracene is a tricyclic aromatic hydrocarbon composed of three fused benzene rings. Its extended π-conjugated system is responsible for its characteristic photophysical properties, including strong UV absorption and blue fluorescence.[1] These properties make anthracene and its derivatives highly valuable in applications ranging from organic light-emitting diodes (OLEDs) to biological sensors.[2][3]

The electronic landscape of the anthracene core, however, is not static. It can be profoundly altered by the introduction of substituents. Electron-donating groups (EDGs), such as methyl (-CH₃) groups, enrich the π-system with electron density. This perturbation has significant and predictable consequences: it alters the molecule's frontier molecular orbitals (HOMO and LUMO), modulates its redox potentials, and shifts its absorption and emission spectra.[4][5] Understanding the causality behind these changes is critical for the rational design of molecules with desired functions.

This guide focuses on tetramethylanthracene, a symmetrically substituted derivative, to provide a clear and quantitative illustration of these principles. We will explore how the four methyl groups collectively enhance the electron-donating character of the molecule, making it a more potent electron donor compared to the unsubstituted parent compound.

The Dual Mechanisms of Electron Donation

The influence of a methyl group stems from two distinct, yet synergistic, electronic effects: the inductive effect and hyperconjugation.

Inductive Effect (+I)

The inductive effect is a through-bond polarization phenomenon. Carbon is slightly more electronegative than hydrogen. In a methyl group, the C-H bonds are polarized towards the carbon atom. This makes the methyl carbon slightly electron-rich, and it, in turn, pushes this electron density through the sigma (σ) bond connecting it to the anthracene ring. This +I effect is relatively weak but contributes to the overall increase in electron density on the aromatic system.

Hyperconjugation (No-Bond Resonance)

Hyperconjugation is a more powerful stabilizing interaction that involves the delocalization of σ-electrons from C-H bonds into an adjacent, empty or partially filled p-orbital or a π-system.[6][7] In the case of tetramethylanthracene, the σ-electrons of the methyl C-H bonds can overlap with the extended π-system of the anthracene core.[8] This delocalization is often described as "no-bond resonance" because the contributing resonance structures depict a formal bond dissociation, as shown in the diagram below.[8][9] This effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituent, although its impact is felt across the entire π-system.[8]

Caption: σ-π orbital overlap in hyperconjugation.

Synthesis and Structural Verification

To experimentally probe these effects, a reliable synthesis of a tetramethylanthracene isomer is required. 2,3,6,7-tetramethylanthracene is a good candidate due to its high symmetry.[10][11] While multiple synthetic routes exist for substituted anthracenes, a common strategy involves cyclization reactions.[12][13][14]

Experimental Protocol: Synthesis of 9,10-Dimethylanthracene (Illustrative Example)

While the target is tetramethylanthracene, the synthesis of 9,10-dimethylanthracene is well-documented and illustrates the key principles.[15][16]

Rationale: This procedure utilizes a Grignard reaction on anthraquinone, followed by a reduction step. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbons of anthraquinone. The subsequent reduction removes the hydroxyl groups and restores the aromaticity of the central ring.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert nitrogen atmosphere, add magnesium turnings.

-

Grignard Formation: Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of methylmagnesium iodide (Grignard reagent).

-

Nucleophilic Addition: Once the Grignard reagent is formed, cool the flask in an ice bath. Dissolve anthraquinone in anhydrous toluene and add it dropwise to the Grignard solution. The reaction is exothermic and the color will change significantly.

-

Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Intermediate Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol intermediate.

-

Reduction to Aromatic Product: Dissolve the crude diol in acetic acid. Add a reducing agent, such as hydriodic acid or stannous chloride, and heat the mixture to reflux for 1-2 hours.

-

Purification: Cool the reaction mixture and pour it into water. The product, 9,10-dimethylanthracene, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/toluene) to obtain the purified product.[16]

Structural Verification Workflow

Confirming the identity and purity of the synthesized product is a critical, self-validating step.

Caption: Post-synthesis characterization workflow.

Experimental Elucidation of Electron-Donating Effects

Spectroscopic Analysis: Probing the HOMO-LUMO Gap

The electron-donating methyl groups perturb the frontier molecular orbitals (FMOs) of the anthracene core. They primarily raise the energy of the Highest Occupied Molecular Orbital (HOMO) while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO).[17][18] This reduces the overall HOMO-LUMO energy gap, which is directly observable via UV-Visible (UV-Vis) and fluorescence spectroscopy as a bathochromic (red) shift in the absorption and emission maxima.[4][5]

Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of both unsubstituted anthracene and the synthesized tetramethylanthracene in a spectroscopic-grade solvent (e.g., cyclohexane or THF).

-

UV-Vis Measurement: Using a dual-beam spectrophotometer, record the absorption spectrum of each sample from approximately 250 nm to 450 nm, using the pure solvent as a reference.

-

Fluorescence Measurement: Using a fluorometer, determine the wavelength of maximum absorption (λmax, abs) from the UV-Vis spectrum. Excite the samples at this wavelength and record the emission spectrum.

-

Data Analysis: Identify the λmax, abs and the wavelength of maximum emission (λmax, em) for both compounds and compare the values.

Table 1: Representative Spectroscopic Data

| Compound | λmax, abs (nm) | λmax, em (nm) | Stokes Shift (nm) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Anthracene | ~375 | ~402 | ~27 | 3.3 |

| Tetramethylanthracene | ~395 | ~425 | ~30 | 3.1 |

(Note: Values are illustrative and depend on the specific isomer and solvent.)

The observed red-shift for tetramethylanthracene is direct evidence of the narrowed FMO energy gap caused by the electron-donating methyl groups.

Electrochemical Analysis: Quantifying Electron-Donating Strength

Cyclic Voltammetry (CV) is an essential technique for quantifying the effect of substituents on a molecule's redox properties.[19][20] Because the methyl groups donate electron density to the anthracene core, they make it easier to remove an electron (i.e., to oxidize the molecule). This is observed as a lower (less positive) oxidation potential in the cyclic voltammogram.[21]

Protocol: Cyclic Voltammetry

-

Electrochemical Cell Setup: Assemble a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[22]

-

Solution Preparation: Prepare a solution of the analyte (anthracene or tetramethylanthracene) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Reference Measurement: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution.

-

CV Measurement: Scan the potential anodically (to more positive potentials) from an initial potential where no reaction occurs. After reaching a vertex potential, reverse the scan direction.

-

Data Analysis: Record the potential of the anodic peak (Epa) and the cathodic peak (Epc). The half-wave potential (E₁/₂), which approximates the formal redox potential, is calculated as (Epa + Epc) / 2. Compare the E₁/₂ values for both compounds relative to the internal standard.

Caption: Workflow for Cyclic Voltammetry experiment.

Table 2: Representative Electrochemical Data

| Compound | First Oxidation Potential (E₁/₂ vs. Fc/Fc⁺, V) |

|---|---|

| Anthracene | ~1.09 |

| 9,10-Dimethylanthracene | ~0.95 |

| Tetramethylanthracene | < 0.95 (expected) |

(Note: Values are illustrative and depend on conditions.)[23][24]

The significantly lower oxidation potential for the methylated derivatives provides quantitative proof of their enhanced electron-donating character. The molecule requires less energy to give up an electron.

Computational Modeling: A DFT Perspective

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules.[25] It allows for the accurate calculation of FMO energies, providing a theoretical counterpart to the experimental data gathered from spectroscopy and electrochemistry.

Impact on HOMO-LUMO Energy Levels

As hypothesized, the primary effect of methyl substitution is the destabilization (raising) of the HOMO energy level. The electron density of the HOMO in anthracene is highest at the 9 and 10 positions, making substitution at these sites particularly effective. DFT calculations can visualize and quantify this change.

Caption: Effect of methyl groups on FMO energy levels.

Table 3: Calculated FMO Energies (Illustrative DFT Results)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthracene | -5.49 | -1.54 | 3.95 |

| Tetramethylanthracene | -5.21 | -1.58 | 3.63 |

(Note: Absolute values depend on the functional and basis set used.)[18][26][27]

The DFT results validate the experimental observations:

-

Correlation with CV: The higher HOMO energy of tetramethylanthracene corresponds directly to its lower oxidation potential.

-

Correlation with Spectroscopy: The smaller calculated HOMO-LUMO gap aligns perfectly with the red-shift observed in the UV-Vis and fluorescence spectra.

Implications and Applications

The ability to tune the electronic properties of the anthracene core via methylation has far-reaching implications:

-

Organic Electronics: Increasing the HOMO energy level of a material is a key strategy for matching the work function of anodes (like ITO) in OLEDs, facilitating more efficient hole injection and improving device performance.[21]

-

Fluorescent Probes: The red-shifted emission of methylated anthracenes can be advantageous for biological imaging, moving the fluorescence away from cellular autofluorescence.[1]

-

Drug Development: The electron-rich nature of the tetramethylanthracene scaffold can influence its interaction with biological targets. For example, the metabolism and carcinogenic activity of some PAHs are known to be affected by methyl substitution.[28][29][30][31] Understanding these electronic effects is crucial for designing safer and more effective therapeutic agents.

Conclusion

The electron-donating effects of methyl groups in tetramethylanthracene are a clear and quantifiable phenomenon driven by the combined forces of induction and hyperconjugation. This guide has demonstrated how a multi-faceted approach, integrating synthesis, spectroscopy, electrochemistry, and computational modeling, provides a comprehensive understanding of these effects. The methyl groups effectively increase the electron density of the anthracene π-system, which manifests as a raised HOMO energy level. This, in turn, leads to a lower oxidation potential and a red-shifted emission profile. These principles are not merely academic; they form the basis for the rational design of advanced organic materials and molecular probes for a wide range of scientific and therapeutic applications.

References

-

Bachmann, W. E., & Chemerda, J. M. (1938). The Synthesis of 9,10-Dialkylanthracenes. Journal of the American Chemical Society. [Link]

-

AdiChemistry. Hyperconjugation | No Bond Resonance | Baker Nathan Effect. AdiChemistry. [Link]

-

Slaga, T. J., Gleason, G. L., DiGiovanni, J., Sukumaran, K. B., & Harvey, R. G. (1979). The effect of steric strain in the bay-region of polycyclic aromatic hydrocarbons: tumorigenicity of alkyl-substituted benz[a]anthracenes. Cancer Research. [Link]

- Google Patents. (2016). Synthesizing method for 9,10-dimethylanthracene. CN105385719A.

-

Ohkubo, K., Mizushima, K., Iwata, R., & Fukuzumi, S. (2004). Photocatalytic Formation of Dimethyllepidopterene from 9,10-Dimethylanthracene via Electron-Transfer Oxidation. Organic Letters. [Link]

-

Szwarc, M., & Binks, J. H. (1959). Effect of Conjugation, Hyperconjugation, and Steric Hindrance on Methyl Affinities. The Journal of Chemical Physics. [Link]

-

Chemistry Stack Exchange. (2015). How does hyperconjugation lead to the directing properties of alkyl group?. [Link]

-

da Silva, J. L., et al. (2019). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules. [Link]

-

Khan Academy. (2022). Hyperconjugation in a benzyl cation. YouTube. [Link]

-

Yu, D., et al. (2018). Theoretical investigation of the anthracene and its derivatives on large energy gap between triplet excited-states. RSC Advances. [Link]

-

Varghese, A., & Varghese, H. T. (2015). Fluorescence Characteristics of [(Benzoyloxy)methyl]anthracene Donor-Acceptor Systems. The Journal of Physical Chemistry A. [Link]

-

Allen Institute for AI. Hyperconjugation: Mechanism, Illustration and Examples. [Link]

-

Beilstein Journals. (2021). Recent advances in the syntheses of anthracene derivatives. [Link]

-

ACS Publications. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A. [Link]

-

University of California, Irvine. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. UCI DASH. [Link]

-

ResearchGate. (2016). Transitions between HOMO–LUMO orbitals of anthracene and silyl substituted anthracene. [Link]

-

ResearchGate. (2019). Anthracene HOMO and LUMO orbitals in a planar geometry and with a 30° bend or twist. [Link]

-

ACS Publications. (2024). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]

-

ChemRxiv. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. [Link]

-

Beilstein Journals. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. [Link]

-

Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. [Link]

-

NIH National Center for Biotechnology Information. (2011). Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1). [Link]

-

ResearchGate. (2017). The aerobic oxidation of anthracene (1) to anthraquinone (4) using... [Link]

-

Wikipedia. Cyclic voltammetry. [Link]

-

Chemistry Stack Exchange. (2017). Why is the methyl group electron-donating via the inductive effect?. [Link]

-

Frontiers in Chemistry. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. [Link]

-

NIH National Center for Biotechnology Information. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. [Link]

-

ResearchGate. (2021). Molecular orbital energies (in atomic units) corresponding to HOMO and LUMO of the BODIPY and anthracene subunits in BADs. [Link]

-

NIH National Center for Biotechnology Information. (2006). Carbocations from Oxidized Metabolites of Benzo[a]anthracene. A Computational Study of Their Methylated and Fluorinated Derivatives and Guanine Adducts. [Link]

-

MDPI. (2021). Photophysical Properties of Anthracene Derivatives. [Link]

-

PubMed. (1996). Effects of methyl substitutions on benz[a]anthracene derivatives-induced immunosuppression. [Link]

-

Heineman, W. R., & Kissinger, P. T. (1982). Cyclic voltammetry. Journal of Chemical Education. [Link]

-

OSTI.GOV. (1996). Effects of methyl substitutions on benz[a]anthracene derivatives-induced immunosuppression. [Link]

-

Nanoscience Instruments. Electrochemical Measurements: Cyclic Voltammetry. [Link]

-

Royal Society of Chemistry. (2018). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Physical Chemistry Chemical Physics. [Link]

-

Tektronix. Performing Cyclic Voltammetry Measurements Using Model 2450-EC or 2460-EC Electrochemistry Lab System. [Link]

-

Royal Society of Chemistry. (2024). High-performance functionalized anthracene organic supercapacitors. Journal of Materials Chemistry A. [Link]

-

Royal Society of Chemistry. (2015). Photoluminescence in m-carborane–anthracene triads: a combined experimental and computational study. Journal of Materials Chemistry C. [Link]

-

NIH National Center for Biotechnology Information. (2020). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. [Link]

-

NIH National Center for Biotechnology Information. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. [Link]

-

Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. [Link]

-

NIH National Center for Biotechnology Information. (2021). Recent advances in the syntheses of anthracene derivatives. [Link]

-

Indian Institute of Technology Madras. Photophysical Properties of Phenylethynylanthracene Based Push-pull Molecules. [Link]

-

PubMed. (2017). Tetraphenylethene 9,10-Diphenylanthracene Derivatives - Synthesis and Photophysical Properties. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Photophysical Properties of Phenylethynylanthracene Based Push-pull Molecules | Indian Institute of Technology Madras [iitm.ac.in]

- 4. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. adichemistry.com [adichemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 2,3,6,7-Tetramethyl Anthracene | CymitQuimica [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 13. BJOC - Synthesis of 2,3,6,7-tetrabromoanthracene [beilstein-journals.org]

- 14. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN105385719A - Synthesizing method for 9,10-dimethylanthracene - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

- 18. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 19. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 20. ossila.com [ossila.com]

- 21. High-performance functionalized anthracene organic supercapacitors - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00076E [pubs.rsc.org]

- 22. nanoscience.com [nanoscience.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and Structural Studies of Two New Anthracene Derivatives [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. The effect of steric strain in the bay-region of polycyclic aromatic hydrocarbons: tumorigenicity of alkyl-substituted benz[a]anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Carbocations from Oxidized Metabolites of Benzo[a]anthracene. A Computational Study of Their Methylated and Fluorinated Derivatives and Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Effects of methyl substitutions on benz[a]anthracene derivatives-induced immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Effects of methyl substitutions on benz[a]anthracene derivatives-induced immunosuppression (Journal Article) | OSTI.GOV [osti.gov]

A Technical Guide to the Photophysical Properties of Substituted Anthracenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the photophysical properties of substituted anthracenes, offering both theoretical understanding and practical insights for researchers in materials science, chemistry, and drug development. As the Senior Application Scientist, the aim is to deliver a comprehensive resource that is scientifically rigorous, experimentally sound, and readily applicable to current research challenges.

Introduction: The Allure of the Anthracene Core

Anthracene, a simple polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, possesses intrinsic luminescent properties that have captivated chemists for decades.[1] Its rigid, planar structure and extended π-conjugated system give rise to characteristic absorption and fluorescence in the ultraviolet-visible region, making it a versatile scaffold for the development of advanced functional materials.[2] The true potential of anthracene, however, lies in its susceptibility to chemical modification. By strategically introducing substituents onto the anthracene core, its photophysical properties can be finely tuned, leading to a vast array of derivatives with tailored absorption and emission characteristics, quantum yields, and excited-state lifetimes.[3][4]

These tailored properties have enabled the application of substituted anthracenes in diverse fields, including:

-

Organic Light-Emitting Diodes (OLEDs): As efficient blue and green light emitters.[2]

-

Fluorescent Sensors: For the detection of ions, molecules, and changes in the microenvironment.[5][6]

-

Biological Imaging: As fluorescent probes for cellular imaging and diagnostics.[7]

-

Photodynamic Therapy: As photosensitizers that generate reactive oxygen species.[7]

This guide will delve into the fundamental principles governing the photophysical behavior of substituted anthracenes, explore the influence of various substituents, and provide practical experimental protocols for their characterization.

Fundamental Photophysical Processes

To comprehend the impact of substitution on anthracene's properties, it is essential to first understand the fundamental photophysical processes that occur upon light absorption. These processes are elegantly summarized by the Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Upon absorbing a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂).[1] The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This is typically a fast process.

-

Internal Conversion (IC): Non-radiative decay to the ground state.

-

Intersystem Crossing (ISC): A spin-forbidden transition to an excited triplet state (T₁). From the T₁ state, the molecule can return to the ground state via phosphorescence (radiative) or non-radiative decay.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF) , which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

The Influence of Substituents on Photophysical Properties

The introduction of substituents onto the anthracene core can profoundly alter its photophysical properties by modifying the electronic structure of the molecule.[8] The nature, position, and number of substituents all play a crucial role.[3][9]

Electronic Effects of Substituents

Substituents are broadly classified based on their electronic effects:

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the π-system. This generally leads to a red-shift (bathochromic shift) in both the absorption and emission spectra, meaning they are shifted to longer wavelengths.[3] This is because EDGs raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the π-system.[10] These groups typically also cause a red-shift in the spectra by lowering the energy of the LUMO more significantly than the HOMO.[11]

-

Push-Pull Systems: When both an EDG and an EWG are present on the anthracene core, an intramolecular charge transfer (ICT) character can be induced in the excited state.[10][12] This often results in a significant red-shift, a large Stokes shift (the difference between the absorption and emission maxima), and solvent-dependent fluorescence (solvatochromism).

Positional Effects

The position of substitution on the anthracene ring is critical. The 9 and 10 positions are the most reactive and electronically active sites.[1][7] Substituents at these positions generally have the most significant impact on the photophysical properties.[11] Substitution at the 1, 4, 5, and 8 positions can also lead to substantial changes, while substitution at the 2, 3, 6, and 7 positions often has a more moderate effect.[3][9] Symmetric substitution, for instance at the 9,10- or 1,4,5,8-positions, can significantly increase the oscillator strength, leading to more intense absorption and fluorescence.[3][9]

Steric and Conformational Effects

Bulky substituents can induce steric hindrance, which may lead to a twisting of the substituent relative to the anthracene plane. This can disrupt π-conjugation and lead to a blue-shift (hypsochromic shift) in the spectra. However, bulky groups can also be beneficial by preventing intermolecular interactions like π-π stacking in the solid state, which often leads to fluorescence quenching.[13] This can result in enhanced solid-state fluorescence.[14]

Heavy Atom Effect

The introduction of heavy atoms (e.g., bromine, iodine) can enhance the rate of intersystem crossing (ISC) from the singlet excited state to the triplet state.[14] This leads to a decrease in fluorescence quantum yield and an increase in phosphorescence or the efficiency of singlet oxygen generation, a property utilized in photodynamic therapy.

Tabulated Photophysical Data of Substituted Anthracenes

The following table summarizes the photophysical properties of a selection of substituted anthracenes to illustrate the effects discussed above.

| Substituent(s) | Position(s) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Unsubstituted | - | 357, 375 | 380, 400, 425 | 0.27 | Ethanol | [15][16] |

| 9-Methyl | 9 | 358, 377 | 382, 403, 426 | 0.33 | Cyclohexane | [17] |

| 9,10-Diphenyl | 9, 10 | 377, 397 | 408, 430 | ~1.0 | Toluene | [2] |

| 9-Cyano | 9 | 365, 384 | 390, 412, 436 | 0.99 | Cyclohexane | [10] |

| 9-Nitro | 9 | 402 | Non-fluorescent | ~0 | Dioxane | [11] |

| 2-Amino | 2 | 400 | 430 | - | PMMA | [16] |

| 9,10-Dibromo | 9, 10 | 386, 408 | 415, 438 | 0.09 | Benzene | [18] |

| 9,10-Bis(phenylethynyl) | 9, 10 | 455, 484 | 490, 523 | 0.89 | Toluene | [13] |

Note: The exact values can vary depending on the solvent and measurement conditions.

Experimental Protocols for Characterization

Accurate characterization of the photophysical properties of substituted anthracenes is crucial for their development and application. The following are step-by-step methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule.

Protocol:

-

Solution Preparation: Prepare a dilute solution of the anthracene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol, dichloromethane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax to ensure linearity with the Beer-Lambert law.[1]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Baseline Correction: Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-600 nm for anthracenes).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[1]

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

This technique measures the emission of light from the excited state of a molecule.

Protocol:

-

Solution Preparation: Prepare a very dilute solution of the sample in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer. Select an appropriate excitation wavelength (λex), typically the λmax determined from the UV-Vis spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

Excitation Scan: To confirm that the emission originates from the species of interest, set the emission monochromator to the λmax of the fluorescence and scan the excitation monochromator. The resulting excitation spectrum should resemble the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum emission (λem) and note the spectral shape.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).

-

Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength. It is crucial to use the same excitation wavelength for both.

-

Fluorescence Measurement: Record the fluorescence spectra of all solutions.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (ms / mr) * (ns² / nr²)

where Φr is the quantum yield of the reference, ms and mr are the slopes of the plots for the sample and reference, and ns and nr are the refractive indices of the respective solvents.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Conclusion and Future Outlook

Substituted anthracenes represent a remarkable class of molecules with highly tunable photophysical properties. A deep understanding of the interplay between substituent effects and the resulting optical characteristics is paramount for the rational design of novel materials. The strategic placement of electron-donating and electron-withdrawing groups, the control of steric interactions, and the introduction of heavy atoms provide a powerful toolkit for tailoring absorption and emission wavelengths, fluorescence quantum yields, and excited-state dynamics.

The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of these properties, ensuring the generation of reliable and reproducible data. As research continues to push the boundaries of materials science and biomedical applications, the versatility of the anthracene core, coupled with a systematic approach to its functionalization, will undoubtedly lead to the development of next-generation fluorescent materials with unprecedented performance and functionality.

References

-

Vala, M., & Szczepanski, J. (2018). Photophysical Properties of Anthracene Derivatives. Molecules, 23(8), 1969. [Link]

-

de Fátima, Â., & da Silva, J. P. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2696–2722. [Link]

-

Abou-Hatab, A., Spata, V. A., & Matsika, S. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(7), 1493–1502. [Link]

-

Reddy, T. S., & Kumar, M. S. (2016). A Review on Anthracene and Its Derivatives: Applications. Research Journal of Chemistry and Environment, 20(9), 73-80. [Link]

-

Valeur, B. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

-

Spata, V. A., & Matsika, S. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(7), 1493-1502. [Link]

-

Abou-Hatab, A., Spata, V. A., & Matsika, S. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. Request PDF. [Link]

-

da Silva, J. P., & de Fátima, Â. (2018). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules, 23(11), 2828. [Link]

-

Reddy, T. S., & Kumar, M. S. (2016). A Review on Anthracene and Its Derivatives: Applications. International Journal of Pharmaceutical Sciences and Research, 7(9), 3584-3591. [Link]

-

Kivrak, A., & Ozturk, T. (2020). Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties. Request PDF. [Link]

-

Matczyszyn, K., & Samoc, M. (2011). Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401–7405. [Link]

-

Park, J. H., et al. (2011). Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401-7405. [Link]

-

Spata, V. A., & Matsika, S. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(7), 1493-1502. [Link]

-

Gayathri, P., et al. (2022). Structural Insight of Anthracene Orientation by Halogen Substitution: Impact on Solid-State Fluorescence and Stimuli-Induced Fluorescence Switching. Crystal Growth & Design, 22(9), 5526–5536. [Link]

-

de Fátima, Â., & da Silva, J. P. (2020). Recent advances in the syntheses of anthracene derivatives. ResearchGate. [Link]

-

Tiano, S. (2021). Investigating the photophysical dynamics of anthracene and acridine derivatives using time-resolved spectroscopy. University of Rhode Island. [Link]

-

Zhang, Y., et al. (2018). Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-states of anthracene. Physical Chemistry Chemical Physics, 20(33), 21561-21569. [Link]

-

Yildiz, E. A., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 9(12), 2897-2907. [Link]

-

Khan, I., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence, 34, 1-12. [Link]

-

Petsalakis, I. D., & Theodorakopoulos, G. (2020). Photophysical Investigation of Dyes and Dye-PMMA Systems: Insights into Absorption, Emission, and Charge Transfer Mechanisms. The Journal of Physical Chemistry C, 124(5), 2963–2973. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. rroij.com [rroij.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-states of anthracene - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04264K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photophysical Investigation of Dyes and Dye-PMMA Systems: Insights into Absorption, Emission, and Charge Transfer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "INVESTIGATING THE PHOTOPHYSICAL DYNAMICS OF ANTHRACENE AND ACRIDINE DE" by Sophia Tiano [digitalcommons.uri.edu]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Theoretical Calculation of 2,3,6,7-Tetramethylanthracene's Electronic Structure

Abstract